Ethomoxane

Description

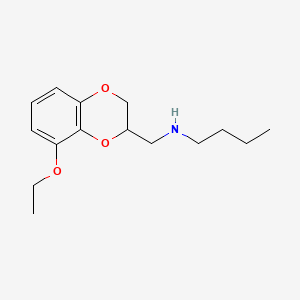

Structure

3D Structure

Properties

CAS No. |

3570-46-5 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |

InChI |

InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |

InChI Key |

WKRAEDUMAWVCOC-UHFFFAOYSA-N |

SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |

Canonical SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |

Appearance |

Solid powder |

Other CAS No. |

793603-27-7 6038-78-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

6038-78-4 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethomoxane; Lilly 26125; F 883; F-883; F883; Vortel; USAF EL-32; |

Origin of Product |

United States |

Historical Context of Ethomoxane Investigations

The investigation into Ethomoxane (B96607) is rooted in the broader exploration of 1,4-benzodioxan derivatives as potential therapeutic agents, particularly for their ability to block alpha-adrenergic receptors. nih.gov The 1,4-benzodioxane scaffold has long been a versatile template in medicinal chemistry, leading to the development of numerous bioactive molecules. nih.gov

Research into the alpha-adrenoceptor blocking effects of benzodioxane compounds was active in the 1970s. oup.com During this period, scientists were synthesizing and evaluating a series of these compounds to understand their structure-activity relationships. These early studies were crucial in characterizing the pharmacological properties of this class of molecules, including their effects on both pre- and post-synaptic alpha-receptors. nih.gov The subdivision of alpha-adrenoceptors into α1 and α2 subtypes in 1974 further refined the framework for this research. nih.gov

The synthesis of various 1,4-benzodioxans as selective presynaptic α2-adrenoreceptor antagonists was a focus of research in the early 1980s, with potential applications as antidepressants being explored. acs.org It is within this scientific landscape that this compound and its analogs were likely first synthesized and their initial pharmacological profiles characterized. The primary mechanism of action identified for this class of compounds is the antagonism of α-adrenergic receptors, which are involved in the regulation of smooth muscle contraction. nih.gov

Evolution of Research Perspectives on Ethomoxane

Established Synthetic Pathways for this compound Core Structures

The synthesis of the 1,4-benzodioxan ring system is a well-established process in organic chemistry. A common and effective method for constructing this heterocyclic core involves the Williamson ether synthesis, typically through the reaction of a catechol derivative with a dihaloalkane or a related electrophile.

One of the most direct strategies for synthesizing 2-substituted 1,4-benzodioxanes involves the condensation of a catechol with an appropriate three-carbon synthon. For instance, the reaction of a 3-substituted catechol with methyl 2,3-dibromopropionate can yield 8-substituted methyl 1,4-benzodioxane-2-carboxylates. researchgate.net This approach is highly relevant to the synthesis of the this compound core, which features an ethoxy group at the 8-position. The synthesis could, therefore, commence with 3-ethoxycatechol, which upon reaction with a suitable three-carbon electrophile, would form the 8-ethoxy-1,4-benzodioxan skeleton.

Another versatile approach starts from a more readily available starting material like gallic acid (3,4,5-trihydroxybenzoic acid). Through a series of reactions including esterification and subsequent reaction with 1,2-dibromoethane, a 6,8-disubstituted-1,4-benzodioxane can be formed. scirp.org This highlights the feasibility of introducing substituents onto the benzene (B151609) ring of the benzodioxan structure.

A plausible synthetic pathway to the immediate precursor of this compound, the 2-aminomethyl-8-ethoxy-1,4-benzodioxan, would likely involve the following key steps:

Formation of the Benzodioxan Ring: Reaction of 3-ethoxycatechol with epichlorohydrin (B41342) or a similar three-carbon synthon to form the 8-ethoxy-1,4-benzodioxan-2-methanol.

Introduction of the Amine Functionality: The hydroxyl group of the resulting alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by butylamine (B146782) to introduce the butylaminomethyl side chain. Alternatively, the alcohol could be oxidized to an aldehyde, followed by reductive amination with butylamine.

The following table summarizes a potential synthetic route for the this compound core structure.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Ethoxycatechol, Epichlorohydrin | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | 8-Ethoxy-1,4-benzodioxan-2-methanol |

| 2 | 8-Ethoxy-1,4-benzodioxan-2-methanol | 1. TsCl, Pyridine; 2. Butylamine | (±)-2-(Butylaminomethyl)-8-ethoxy-1,4-benzodioxan (this compound) |

Methodologies for Derivatization and Analog Synthesis

The structural framework of this compound offers several positions for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies. The primary sites for modification are the benzene ring, the ethoxy group, the butylamino group, and the methylene (B1212753) linker.

Modification of the Benzene Ring: Analogues with different substituents on the aromatic ring can be synthesized by starting with appropriately substituted catechols. For instance, using catechols with alkyl, halogen, or nitro groups at various positions would lead to a range of substituted this compound analogues. The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogues from gallic acid demonstrates the feasibility of introducing functional groups at other positions on the benzene ring, which can then be further modified. scirp.org

Derivatization of the Side Chain: The secondary amine in the butylaminomethyl side chain is a prime target for derivatization. It can be acylated, alkylated, or sulfonylated to introduce a variety of functional groups. Furthermore, the 2-aminomethyl-1,4-benzodioxane moiety itself can be a versatile precursor for other functional groups. It has been shown that enantiomerically pure (R)- and (S)-2-aminomethyl-1,4-benzodioxane can be converted into 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxanes through a dichloroamine intermediate. nih.gov This opens up a wide array of possibilities for creating analogues with different functionalities at the 2-position.

The following table provides examples of potential derivatization reactions for this compound.

| Reaction Type | Reagent | Potential Product |

| N-Acylation | Acetyl chloride | N-Acetyl-Ethomoxane analogue |

| N-Alkylation | Methyl iodide | N-Methyl-Ethomoxane analogue |

| N-Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonyl-Ethomoxane analogue |

Exploration of Stereochemical Synthesis for this compound Related Compounds

This compound possesses a chiral center at the 2-position of the 1,4-benzodioxan ring, and it is established that the stereochemistry at this position is crucial for the biological activity of many 2-substituted-1,4-benzodioxanes. unimi.it Therefore, the stereoselective synthesis of this compound enantiomers is of significant interest.

Several strategies can be employed to achieve enantiomerically pure or enriched 2-substituted-1,4-benzodioxanes.

Chiral Resolution: A common approach is the resolution of a racemic mixture. For 2-substituted 1,4-benzodioxanes, this is often achieved by resolving a racemic carboxylic acid precursor, such as 1,4-benzodioxane-2-carboxylic acid. This can be done through the formation of diastereomeric salts with a chiral amine, for example, (R)- or (S)-1-phenylethylamine, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure acid. unimi.it Enzymatic resolution of racemic esters of 1,4-benzodioxane-2-carboxylic acid is another effective method. unimi.it

Asymmetric Synthesis: More advanced and efficient methods involve asymmetric synthesis to directly produce the desired enantiomer. A notable example is the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines. This method utilizes a chiral catalyst, such as an iridium complex with a chiral ligand like BIDIME-dimer, to achieve excellent enantioselectivities (up to 99:1 er). rsc.org This approach would involve the synthesis of an appropriate 2-substituted-8-ethoxy-1,4-benzodioxine precursor, which could then be asymmetrically hydrogenated to yield the chiral this compound core.

The following table outlines key methodologies for the stereochemical synthesis of this compound-related compounds.

| Method | Description | Key Reagents/Catalysts |

| Chiral Resolution | Separation of a racemic mixture of a carboxylic acid precursor via diastereomeric salt formation. | Chiral amines (e.g., (R)- or (S)-1-phenylethylamine) |

| Enzymatic Resolution | Enantioselective hydrolysis of a racemic ester precursor. | Lipases |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral 1,4-benzodioxine precursor. | [Ir(cod)Cl]₂/BIDIME-dimer |

Molecular Mechanisms of Action of Ethomoxane

Identification of Molecular Targets and Ligand-Receptor Interactions

Ethomoxane (B96607) exerts its pharmacological effects primarily through its interaction with receptors and enzymes.

Receptor Binding Affinities and Selectivity in Preclinical Models

This compound is characterized as an antagonist of alpha-adrenoceptors. Alpha-adrenoceptors are G protein-coupled receptors (GPCRs) that bind catecholamines like norepinephrine (B1679862) and epinephrine, playing crucial roles in the sympathetic nervous system, particularly in regulating vascular tone and blood pressure. cvpharmacology.comwikipedia.org Alpha-adrenoceptors are broadly categorized into alpha-1 (α1) and alpha-2 (α2) subtypes, each with further subdivisions (e.g., α1A, α1B, α1D and α2A, α2B, α2C, α2D). cvpharmacology.comwikipedia.orgnih.govguidetopharmacology.org

Preclinical observations indicate that the (-)-enantiomer of this compound hydrochloride demonstrates a 5-fold greater receptor affinity compared to its other forms. researchgate.net While the specific alpha-adrenoceptor subtypes (α1 vs. α2, or their further subdivisions) to which this compound exhibits this enhanced affinity and its precise selectivity profile (e.g., Ki values) are not extensively detailed in publicly available literature, its classification as an alpha-adrenoceptor antagonist suggests binding to these receptors to block the effects of endogenous catecholamines.

Enzyme Modulation and Inhibition Profiles

Furthermore, this compound has been associated with the modulation of Cardiac Na⁺/K⁺-ATPase. The Na⁺/K⁺-ATPase (sodium-potassium pump) is an essential plasma membrane enzyme responsible for maintaining ion homeostasis by actively transporting three sodium ions out of the cell and two potassium ions into the cell, utilizing ATP hydrolysis. patsnap.complos.orgnih.gov This pump is crucial for various cellular functions, including the maintenance of cell volume, regulation of pH, and generation of action potentials. patsnap.com The precise mechanism by which this compound modulates Na⁺/K⁺-ATPase activity (e.g., inhibition or enhancement, and specific binding sites) is not detailed in the provided information.

Intracellular Signaling Pathway Perturbations

The interaction of this compound with its molecular targets, particularly alpha-adrenoceptors and enzymes like cyclooxygenases and Na⁺/K⁺-ATPase, implies downstream perturbations of intracellular signaling pathways.

Modulation of Specific Cellular Processes

As an alpha-adrenoceptor antagonist, this compound is expected to influence cellular processes regulated by adrenergic signaling. Alpha-1 adrenoceptor blockade typically leads to vasodilation by preventing norepinephrine from causing vasoconstriction in vascular smooth muscle, thereby contributing to its antihypertensive properties. cvpharmacology.comnih.gov This vasodilation improves blood flow and lowers blood pressure. google.com

The reported inhibition of cyclooxygenase enzymes by this compound suggests a potential modulation of inflammatory processes. Inhibition of COX-2, in particular, reduces the production of pro-inflammatory prostaglandins (B1171923), which can lead to a decrease in inflammation, pain, and fever. nih.gov

Modulation of Cardiac Na⁺/K⁺-ATPase could impact several fundamental cellular processes, including ion homeostasis, cell volume regulation, electrical excitability, and secondary active transport mechanisms. patsnap.comnih.gov For instance, inhibition of this pump can lead to an increase in intracellular sodium, which in turn affects intracellular calcium concentrations via the sodium-calcium exchanger, potentially influencing cardiac contractility. patsnap.com L-Ethomoxane hydrochloride has been noted to cause a negative chronotropic effect (slowing heart rate) in preclinical models, albeit to a lesser extent than veratramine, which is consistent with an impact on cardiac function. nih.gov

Comparative Analysis with Mechanistically Similar Agents (e.g., NSAIDs, alpha-adrenoceptor antagonists)

This compound shares mechanistic similarities with two distinct classes of pharmacological agents: nonsteroidal anti-inflammatory drugs (NSAIDs) and alpha-adrenoceptor antagonists.

Comparison with NSAIDs: NSAIDs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever. researchgate.netacademicjournals.org Traditional NSAIDs are generally non-selective, inhibiting both COX-1 and COX-2, while selective COX-2 inhibitors exist. researchgate.net this compound's reported ability to inhibit cyclooxygenase enzymes aligns it with this class of drugs in terms of affecting prostaglandin (B15479496) synthesis. However, detailed comparative data on the potency (e.g., IC50 values) and selectivity of this compound for COX-1 versus COX-2, which are crucial for understanding its anti-inflammatory profile and potential side effects, are not available. In contrast, for many NSAIDs, these values are well-established (e.g., IC50 values for COX-1 and COX-2 for various NSAIDs range from nanomolar to micromolar concentrations). nih.govnih.gov

Comparison with Alpha-Adrenoceptor Antagonists: this compound is explicitly classified as an alpha-adrenoceptor antagonist. Alpha-blockers work by binding to alpha-adrenoceptors on vascular smooth muscle, preventing the binding of norepinephrine and leading to vasodilation and a reduction in blood pressure. cvpharmacology.comwikipedia.org They can be non-selective (blocking both α1 and α2 receptors) or selective for specific subtypes (e.g., α1-selective). cvpharmacology.comnih.gov The (-)-enantiomer of this compound hydrochloride exhibits a 5-fold greater receptor affinity researchgate.net, suggesting a degree of selectivity or potency, though the specific receptor subtype responsible for this enhanced affinity is not specified. This contrasts with well-characterized alpha-blockers like prazosin (B1663645) (α1-selective) or phentolamine (B1677648) (non-selective α1 and α2), for which detailed binding affinities and selectivity profiles for different alpha-adrenoceptor subtypes are known. nih.gov The antihypertensive properties attributed to this compound are consistent with its role as an alpha-adrenoceptor antagonist.

Preclinical Pharmacological Investigations of Ethomoxane

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the direct molecular and cellular mechanisms of a compound before proceeding to complex in vivo models eurofins.com. These investigations typically involve assays to characterize receptor interactions, functional responses in isolated tissues, and target engagement within cellular environments.

Receptor Agonism/Antagonism Assays

Ethomoxane (B96607) functions as an antagonist at both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors vulcanchem.com. Alpha-adrenoceptors are G-protein coupled receptors found in various tissues, including vascular smooth muscle, where their blockade can lead to vasodilation cvpharmacology.comnih.gov. Antagonists bind to receptors and prevent the effects of agonists without initiating a biological response themselves, possessing affinity but lacking intrinsic activity sigmaaldrich.com.

Quantitative studies on alpha receptors in isolated tissues, such as the rabbit spleen and adrenergic aorta, have included this compound hydrochloride in their investigations of antagonist properties psu.edu. While direct numerical comparisons of dissociation constants (KB values) for this compound in these specific tissues were noted as challenging to make in one study, it was observed that this compound appeared to be approximately equipotent in both rabbit aorta and spleen tissues psu.edu.

Receptor binding assays, often utilizing radiolabeled ligands, are employed to determine the binding affinity (Kd) of a compound to its target receptor, while functional assays measure the compound's ability to inhibit or activate a biological response, yielding potency values such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) sigmaaldrich.comeurofinsdiscovery.comsavemyexams.comnih.gov.

Functional Assays in Isolated Tissue Preparations

Isolated tissue preparations, such as those derived from rabbit aorta and spleen, are fundamental tools in pharmacology for studying the effects of drugs on specific receptors and their resulting physiological responses in a controlled environment psu.edunih.govresearchgate.netaatbio.comnih.govnih.gov. These assays allow for the measurement of concentration-dependent changes in isometric contraction or relaxation, providing insights into a compound's efficacy and potency researchgate.netnih.gov.

In the context of this compound, its approximate equipotency in rabbit aorta and spleen suggests a consistent antagonistic effect on alpha-adrenoceptors across these distinct smooth muscle tissues psu.edu. Isolated tissue bath systems enable researchers to control environmental factors like temperature, buffer composition, and oxygenation, allowing for precise characterization of drug effects without the interference of systemic processes derangedphysiology.com.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

In Vivo Preclinical Models and Pharmacodynamics

In vivo preclinical models are essential for evaluating the systemic effects, efficacy, and pharmacodynamics of drug candidates within living organisms eurofins.combioduro.com. These studies bridge the gap between in vitro findings and potential clinical applications, providing insights into a compound's behavior in a complex biological system europa.euminervaimaging.com.

Assessment of Efficacy in Animal Models

This compound is described as exerting antihypertensive properties, indicating its efficacy in animal models designed to study hypertension vulcanchem.comeurofins.com. Preclinical investigations have included studies on the interaction between alpha-adrenoceptor antagonists, such as this compound, and the central hypotensive effect of clonidine (B47849) in various animal species, including rats, rabbits, and dogs vulcanchem.com.

Animal models are critical for assessing the efficacy of potential therapeutic agents and for understanding how a drug performs within a whole organism cvpharmacology.comnih.goveuropa.euminervaimaging.comstanford.educonicet.gov.arwww.csiro.au. While specific detailed efficacy data for this compound, such as precise blood pressure reductions or success rates in particular animal models, were not found, its classification as an antihypertensive alpha-adrenoceptor antagonist implies successful outcomes in relevant in vivo models of elevated blood pressure.

Dose-Response Relationships in Preclinical Settings

Detailed quantitative dose-response curves or specific numerical data for this compound in preclinical settings were not found in the provided information. Generally, dose-response relationships are fundamental in pharmacology, illustrating how the magnitude of a drug's effect changes with varying doses sigmaaldrich.comsavemyexams.comnih.govthno.orgstanford.eduyoutube.comresearchgate.net. These relationships are typically represented by sigmoidal curves when the dose is plotted on a logarithmic scale, allowing for the determination of key pharmacological parameters such as potency (EC50 or IC50) and maximal efficacy (Emax) sigmaaldrich.comsavemyexams.comresearchgate.net.

In preclinical studies, dose-response curves are generated from both in vitro and in vivo data to optimize dosing regimens and understand the drug's pharmacological profile sigmaaldrich.comstanford.eduyoutube.com. This involves administering a range of doses to animal models and measuring the corresponding biological responses, which can include changes in biomarkers or physiological parameters bioduro.comstanford.eduyoutube.com. The analysis of these curves helps in selecting appropriate concentrations for further experimentation and in predicting the drug's behavior in humans sigmaaldrich.comstanford.edu.

Structure Activity Relationship Sar Studies of Ethomoxane

Qualitative Structure-Activity Relationship Analyses

For a compound like Ethomoxane (B96607), with its 1,4-benzodioxin (B1211060) scaffold, the key structural features for biological activity would typically involve the integrity of the benzodioxin ring system, the nature and position of the ethoxy substituent, and the characteristics of the butylaminomethyl side chain nih.gov. The benzodioxin moiety is a common pharmacophore in various bioactive compounds, and its electronic and steric properties are often pivotal. The ethoxy group's lipophilicity and potential for hydrogen bonding or steric interactions could influence receptor binding or membrane permeability. Similarly, the length, branching, and basicity of the butylaminomethyl group would be critical in determining interactions with biological targets. While general SAR principles suggest these would be areas of focus, specific detailed findings on how each of these features contributes to this compound's particular biological activity are not explicitly detailed in the provided search results.

Functional groups are specific atomic arrangements within a molecule that are largely responsible for its characteristic chemical and biological properties researchgate.netbiotech-asia.org. In SAR studies, modifying these groups systematically is a common strategy to probe their impact on pharmacological responses cutm.ac.in. For this compound, this would involve altering the ethoxy group (e.g., to methoxy, propoxy, or hydrogen), modifying the butylamine (B146782) chain (e.g., changing its length, introducing branching, or replacing the amine with other nitrogen-containing functionalities), or making substitutions on the aromatic ring of the benzodioxin system. Such modifications can lead to changes in potency, selectivity, and mechanism of action spu.edu.sy. The search results indicate that SAR studies involve modifying functional groups iteratively and validating predictions with in vitro absorption assays . However, specific data tables or detailed research findings illustrating the precise impact of such modifications on this compound's pharmacological responses (e.g., changes in hypnotic or sedative activity) are not available in the provided information.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon qualitative SAR by establishing mathematical relationships between a compound's physicochemical properties (descriptors) and its biological activity spu.edu.syicps.itresearchgate.net. These models allow for the prediction of the activity of new, untested compounds spu.edu.syicps.it.

The development of predictive QSAR models typically involves a dataset of compounds with known structures and biological activities. Molecular descriptors (e.g., lipophilicity, electronic effects, steric parameters) are calculated for these compounds, and statistical methods (such as multiple linear regression or machine learning algorithms) are used to build a model that correlates these descriptors with the observed activity spu.edu.syicps.itresearchgate.netmdpi.com. The aim is to derive an equation that can predict the biological activity of novel analogues spu.edu.sy. While QSAR is a widely used approach in drug discovery for various chemical series icps.itmdpi.comnih.govrsc.org, specific details regarding the development of predictive QSAR models for this compound analogues, including the descriptors used, the statistical parameters of the models (e.g., R², Q²), or their predictive accuracy, are not provided in the search results.

Spectral-SAR methodologies involve using spectroscopic data (e.g., NMR, IR, UV-Vis) as molecular descriptors in QSAR models. These methods can capture subtle structural and electronic nuances that might be relevant to biological activity. While the concept of applying such methodologies exists within the broader field of QSAR spu.edu.sy, specific instances or detailed applications of spectral-SAR to this compound or its analogues are not described in the provided search results.

In Silico Approaches to Structural Optimization

In silico approaches, which involve computational methods and simulations, play an increasingly vital role in drug design and structural optimization unacademy.comnasa.gov. These methods can predict how molecules interact with biological targets, guide the modification of existing compounds, and identify new lead structures nasa.govnih.govrsc.org. Techniques such as molecular docking, molecular dynamics simulations, and virtual screening are commonly employed to optimize structural features for improved binding affinity, selectivity, and other desired properties rsc.orgnasa.gov. While in silico methods are powerful tools for structural optimization in medicinal chemistry unacademy.comrsc.orgnih.govrsc.org, specific applications of these approaches for the structural optimization of this compound or its analogues are not detailed in the provided search results.

Pharmacokinetics and Metabolism of Ethomoxane in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

The comprehensive evaluation of a drug candidate's ADME profile in preclinical animal models is a critical step in predicting its potential pharmacokinetic behavior in humans. These studies are essential for establishing a foundational understanding of the compound's disposition within a biological system.

In Vivo Pharmacokinetic Profiling in Rodent and Non-Rodent Species

In vivo pharmacokinetic studies are designed to characterize the time course of a drug's concentration in the body. This is typically achieved by analyzing plasma or blood samples collected at various time points following administration.

Interactive Data Table: Representative Pharmacokinetic Parameters in Preclinical Species (Hypothetical Data)

| Species | Dosing Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Mouse | IV | 1500 | 0.1 | 3000 | 2.5 |

| Mouse | PO | 500 | 1.0 | 2500 | 3.0 |

| Rat | IV | 1200 | 0.1 | 3600 | 4.0 |

| Rat | PO | 400 | 1.5 | 3200 | 4.5 |

| Dog | IV | 1000 | 0.1 | 4000 | 6.0 |

| Dog | PO | 300 | 2.0 | 3500 | 6.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for Ethomoxane (B96607) is not publicly available.

Tissue Distribution Studies in Preclinical Species

Understanding the extent and pattern of a drug's distribution into various tissues is vital for assessing its potential sites of action and accumulation. These studies are often conducted using radiolabeled compounds to track their presence in different organs and tissues.

As with in vivo pharmacokinetic data, specific tissue distribution studies for this compound in preclinical species have not been publicly reported. Such investigations would reveal the concentration of this compound and its metabolites in key tissues, providing insights into its volume of distribution and potential for tissue-specific effects.

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolism studies are instrumental in the early assessment of a compound's metabolic fate. These assays provide valuable information on its intrinsic stability and the enzymes responsible for its biotransformation.

Microsomal Stability Assays

Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly used to assess the metabolic stability of a compound. The rate of disappearance of the parent drug over time in the presence of microsomes and necessary cofactors provides an estimate of its intrinsic clearance.

Specific data from microsomal stability assays for this compound is not currently available. These experiments would be crucial for determining the intrinsic metabolic stability of this compound and for comparing its metabolic rate across different species (e.g., human, rat, mouse, dog).

Interactive Data Table: Representative Microsomal Stability Data (Hypothetical Data)

| Species | t½ (min) | Intrinsic Clearance (μL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 30 | 23.1 |

| Mouse | 20 | 34.7 |

| Dog | 60 | 11.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Hepatic Clearance Extrapolation from In Vitro Data

Data from in vitro microsomal stability assays can be used to predict the in vivo hepatic clearance of a drug. This extrapolation is a key component of in vitro-in vivo correlation (IVIVC) and helps in forecasting the human pharmacokinetic profile.

Without experimental data from microsomal stability assays for this compound, the extrapolation to in vivo hepatic clearance cannot be performed. This step is essential for predicting the systemic exposure of the compound after oral administration.

Identification of Metabolic Enzymes and Pathways (e.g., Cytochrome P450 isoforms)

Identifying the specific enzymes involved in a drug's metabolism, particularly the Cytochrome P450 (CYP) isoforms, is critical for predicting potential drug-drug interactions. This is often achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations.

The metabolic pathways and the specific CYP isoforms responsible for the metabolism of this compound have not been reported. Elucidating these pathways is necessary to understand the formation of metabolites and to assess the risk of metabolic drug-drug interactions.

Metabolite Characterization and Structural Elucidation

Information regarding the characterization and structural elucidation of this compound metabolites in preclinical models is not available in the public domain.

Plasma Protein Binding and Blood Partitioning

Specific data on the plasma protein binding and blood partitioning of this compound in preclinical models are not publicly available.

Bioanalytical Methodologies for Ethomoxane Research

Method Development and Validation for Preclinical Studies

Analyte Stability in Biological Matrices

The stability of an analyte in various biological matrices (e.g., blood, plasma, urine) under different storage conditions is a critical factor in bioanalytical method development and validation. It ensures the integrity and reliability of quantitative results over time, from sample collection to analysis. Factors such as temperature, pH, light exposure, and the presence of enzymes can influence analyte stability.

Interactions of Ethomoxane with Biological Systems in Preclinical Contexts

Investigation of Off-Target Interactions in Preclinical Models

Preclinical models are utilized to assess off-target binding, with advanced technologies like cell microarray assays being employed. These assays can screen compounds against a wide range of human plasma membrane and secreted proteins, aiming to identify biologically relevant off-target binding with high specificity and a low false positive rate. criver.com Such early identification allows for informed decisions on which compounds to advance and can help in understanding and mitigating potential safety liabilities. huborganoids.nlreactionbiology.com

Computational Modeling of Ethomoxane-Biomolecule Interactions

Computational modeling plays a significant role in understanding and predicting how This compound (B96607) interacts with various biomolecules. These methods offer atomistic-level insights into conformational dynamics and interactions that experimental techniques might not fully elucidate. mdpi.comfrontiersin.org They are essential for analyzing protein structures, predicting conformational changes, and studying interactions between proteins, peptides, and small molecules. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. 3ds.com By simulating the interactions between particles based on classical mechanics, MD simulations predict how their positions evolve, allowing researchers to study the dynamic behavior of complex molecular systems. 3ds.com In the context of this compound, MD simulations can provide insights into its binding affinities with target proteins, aid in optimizing drug candidates, and assist in designing more effective therapies by understanding interactions at an atomic level. 3ds.com This approach can also be used to predict properties such as solubility.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are hybrid computational methods that combine the accuracy of quantum mechanical (QM) methods for a small, critical region of a system with the computational efficiency of molecular mechanical (MM) force fields for the larger surrounding environment. mpg.denih.govhenriquefernandes.pt This allows for the study of chemical reactions and interactions in large biological systems, such as enzymes, where a purely QM treatment would be computationally prohibitive. mpg.dehenriquefernandes.pt

In QM/MM, the region directly involved in a chemical process (e.g., this compound's binding site) is treated with QM, while the rest of the biomolecule and solvent are described by MM. mpg.dehenriquefernandes.pt Different implementations exist, including additive and subtractive schemes, and various ways of treating interactions between the QM and MM subsystems, such as electrostatic embedding. mpg.denih.govq-chem.com When the boundary between QM and MM regions runs through a chemical bond, link atoms (often hydrogen) are introduced to cap the QM subsystem and satisfy its valence. mpg.dehenriquefernandes.ptq-chem.com QM/MM methods are routinely used to study enzymatic reactivity and validate mechanistic hypotheses. henriquefernandes.pt

Potential for Interactions with Components of the Immune System

The immune system is a complex network of cells and molecules responsible for recognizing and eliminating foreign agents and abnormal endogenous entities. mdpi.comwikipedia.org While this compound is primarily known as a tranquillizer, its potential for interactions with components of the immune system is a relevant area of preclinical investigation, especially given that many small molecules can exhibit off-target effects that might influence immune responses. frontiersin.orgnih.gov

The immune system's ability to detect molecular patterns, including those from various substances, suggests that even small molecules could engage in sophisticated interactions. mdpi.com Immunomodulatory effects, which involve altering the immune response, are a recognized area of drug development. who.intwho.intantibodysociety.orgresearchgate.netgoogle.com For instance, some drugs are designed to block immune exhaustion by interacting with immune cells like T cells and dendritic cells. doherty.edu.au Understanding these interactions is crucial to avoid unwanted immunopathology and to ensure the safety and efficacy of therapeutic agents. doherty.edu.au While specific detailed research findings on this compound's direct immunomodulatory effects were not extensively found, the general principles of drug-immune system interactions highlight the importance of such preclinical assessments.

Advanced Research Methodologies and Future Directions in Ethomoxane Studies

Application of Omics Technologies to Ethomoxane (B96607) Research

"Omics" technologies refer to a suite of high-throughput analytical methods designed for the large-scale study of biological molecules, offering comprehensive insights into the structure, function, and dynamics of organisms humanspecificresearch.orgfrontiersin.org. The integration of these diverse datasets can provide a more complete picture of a compound's effects.

Genomics and Transcriptomics in Preclinical Investigations

Genomics involves the study of an organism's entire genetic material (DNA), while transcriptomics focuses on the complete set of RNA transcripts produced by the genome at any given time humanspecificresearch.orgnih.gov. In preclinical investigations, these technologies are crucial for understanding the fundamental genetic and gene expression changes induced by a compound.

For this compound, genomics could be employed to identify any potential genetic variations that might influence an individual's response to the compound or to detect genomic alterations that occur upon exposure. Transcriptomics, particularly RNA sequencing (RNA-seq), could provide a genome-wide atlas of messenger RNA (mRNA) abundance and splicing alterations in response to this compound in relevant preclinical models plos.org. This would allow researchers to identify specific genes or gene networks whose expression is modulated by this compound, offering insights into its potential mechanisms of action or off-target effects at a transcriptional level nih.govsilicogene.com. For instance, preclinical transcriptomic databases are valuable resources for understanding species and sex-related differences in drug sensitivity and for assessing the translation of animal findings to humans nih.gov.

Proteomics and Metabolomics for Deeper Mechanistic Understanding

Proteomics is the large-scale study of proteins, focusing on their abundance, modifications, and functions, while metabolomics involves the comprehensive analysis of metabolites within biological samples humanspecificresearch.orgmdc-berlin.deduke.edu. These "omics" disciplines are instrumental in deciphering the intricate molecular mechanisms underlying biological processes and drug actions.

Applying proteomics to this compound research could involve identifying changes in protein expression levels, post-translational modifications, or protein-protein interactions in cells or tissues treated with the compound. This could reveal direct protein targets of this compound or downstream signaling pathways affected by its activity silicogene.com. Mass spectrometry-based proteomic techniques are commonly used for such analyses, allowing for quantitative comparison of proteomes under various conditions mdc-berlin.denih.gov.

Metabolomics, on the other hand, would provide a snapshot of the metabolic state influenced by this compound. By measuring subsets of small molecules like lipids, amino acids, and organic acids, metabolomics can uncover biochemical pathways involved in this compound's effects nih.govnih.gov. The integration of proteomics and metabolomics data can provide a more comprehensive understanding of how this compound perturbs cellular biochemistry, leading to a deeper mechanistic understanding of its actions and potential physiological consequences revespcardiol.orgnih.govnih.gov. This integrated approach can also aid in the discovery of novel biomarkers associated with this compound's activity or efficacy revespcardiol.orgduke.edu.

Development of Novel Experimental Models for this compound Research

The development and utilization of novel experimental models are paramount for advancing this compound research, especially in areas where traditional models may fall short in recapitulating human physiology or disease complexity. Such models aim to provide more physiologically relevant contexts for studying compound effects, improving the translatability of preclinical findings.

For this compound, future research could benefit from the adoption of advanced in vitro systems, such as organ-on-a-chip technologies or complex three-dimensional (3D) cell culture models. These models can simulate the microenvironment and cellular interactions found in human tissues more accurately than conventional 2D cell cultures, allowing for a more nuanced understanding of this compound's cellular and tissue-level effects. For example, specific tissue models (e.g., liver, brain, or cardiovascular tissue models, depending on this compound's known or hypothesized targets) could be developed to assess its impact on organ-specific functions and molecular pathways in a controlled environment.

Furthermore, genetically engineered animal models or humanized mouse models could be developed to investigate this compound's effects in a living system with specific genetic backgrounds or human-relevant physiological characteristics. These models would enable the study of long-term effects, systemic distribution, and complex in vivo interactions that are not possible in in vitro settings. The goal is to create models that offer increased predictive power for human outcomes, thereby streamlining the research process.

Identification of Knowledge Gaps and Emerging Research Questions

Despite its known chemical identity, a significant knowledge gap exists concerning the detailed molecular mechanisms of this compound, particularly through the lens of advanced "omics" technologies and novel experimental models. Current public literature does not extensively detail the application of genomics, transcriptomics, proteomics, or metabolomics specifically to this compound. This absence represents a crucial area for future investigation ngoconglem.comgradcoach.com.

Emerging research questions for this compound studies, therefore, revolve around leveraging these advanced methodologies to uncover its comprehensive biological profile:

Genomic and Transcriptomic Impact: What specific genes, non-coding RNAs, or genomic regions are directly or indirectly modulated by this compound exposure in a dose- or time-dependent manner in relevant cell types or in vivo models? Can transcriptomic signatures predict this compound's efficacy or potential off-target effects?

Proteomic and Metabolomic Signatures: How does this compound influence the global protein expression, post-translational modifications, or protein-protein interaction networks within cells or tissues? What are the key metabolic pathways and specific metabolites that are perturbed by this compound, and how do these changes correlate with its observed biological activities?

Integrated Multi-Omics Analysis: How can the integration of genomic, transcriptomic, proteomic, and metabolomic data provide a systems-level understanding of this compound's mechanism of action, identifying key regulatory nodes and feedback loops?

Novel Model Validation: Can advanced in vitro models (e.g., organ-on-a-chip, 3D bioprinted tissues) accurately predict this compound's effects observed in vivo, and how can these models be optimized for high-throughput screening and mechanistic studies?

Biomarker Discovery: Can "omics" approaches identify novel molecular biomarkers for this compound's activity, efficacy, or potential for interaction with other biological processes, even at preclinical stages?

Addressing these questions through rigorous application of advanced "omics" technologies and the development of sophisticated experimental models will be essential for a thorough and scientifically accurate understanding of this compound's biological properties and its full potential.

Q & A

Q. What are the recommended methodologies for synthesizing Ethomoxane in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic hydrogenation. Key steps include:

- Purification : Use column chromatography or recrystallization to isolate high-purity this compound .

- Characterization : Employ nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structural integrity .

- Yield optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) systematically, and document deviations using error analysis frameworks .

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

- Controlled variables : Maintain consistent temperature and ionic strength while varying pH (e.g., 2–12).

- Analytical techniques : Use high-performance liquid chromatography (HPLC) to quantify degradation products and kinetic modeling to estimate half-life .

- Replication : Perform triplicate trials to account for instrumental variability .

Q. What are the ethical considerations when using this compound in preclinical studies involving animal models?

- Informed consent frameworks : Adopt guidelines from institutional animal care committees, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement) .

- Dose justification : Base dosage ranges on prior toxicity screens and pharmacokinetic data to minimize harm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy data for this compound?

- Meta-analysis : Aggregate data from peer-reviewed studies, noting differences in experimental conditions (e.g., cell lines, dosage regimes) .

- Sensitivity testing : Replicate conflicting studies under standardized protocols to isolate variables (e.g., solvent choice, assay type) .

- Statistical reconciliation : Apply mixed-effects models to account for inter-study heterogeneity .

Q. What advanced techniques are suitable for probing this compound’s redox behavior in electrochemical systems?

- Cyclic voltammetry : Measure oxidation/reduction potentials and identify intermediate species .

- Spectroelectrochemistry : Couple electrochemical cells with UV-Vis or Raman spectroscopy to monitor real-time structural changes .

- Data interpretation : Use software like EC-Lab® to model electron-transfer mechanisms and validate against theoretical calculations .

Q. How can researchers optimize this compound’s bioavailability using computational modeling?

- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability based on lipophilicity (logP) and polar surface area .

- Structure-activity relationship (SAR) : Modify functional groups iteratively and validate predictions with in vitro absorption assays .

Q. What strategies mitigate bias in ethnopharmacological studies involving this compound?

- Blinding protocols : Ensure double-blinding in clinical trials to prevent observer bias .

- Diverse cohorts : Recruit participants across demographics to assess population-specific responses .

- Confounder adjustment : Use multivariate regression to control for variables like age, comorbidities, and concomitant medications .

Methodological Frameworks

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

- Feasibility : Ensure access to specialized equipment (e.g., HPLC-MS) and ethical approvals .

- Novelty : Identify gaps via systematic literature reviews (e.g., unexplored mechanisms of action) .

- Relevance : Align with public health priorities (e.g., antimicrobial resistance) .

Q. What are best practices for presenting contradictory spectral data in this compound characterization?

Q. How to ensure reproducibility in this compound’s in vitro toxicity assays?

- Standard operating procedures (SOPs) : Document protocols for cell culture maintenance and compound serial dilution .

- Reference controls : Include established cytotoxic agents (e.g., doxorubicin) as positive controls .

- Data sharing : Deposit datasets in public repositories (e.g., Zenodo) with metadata on experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.